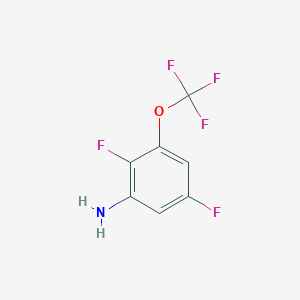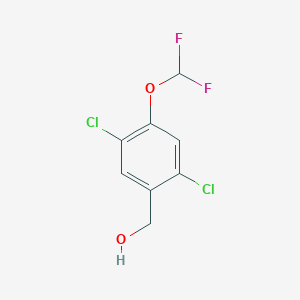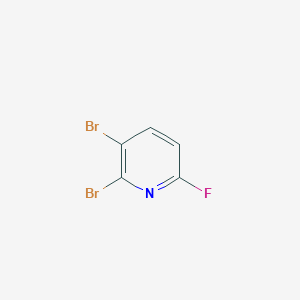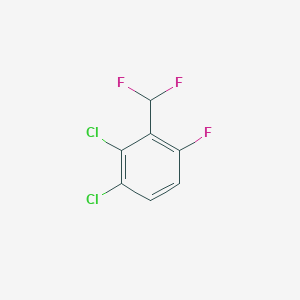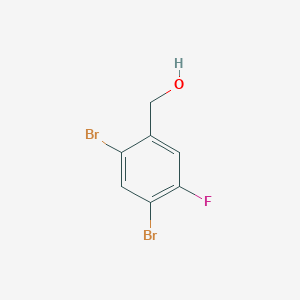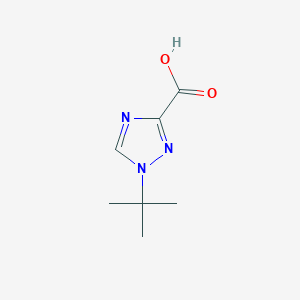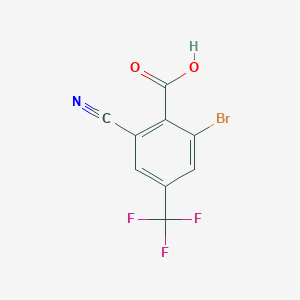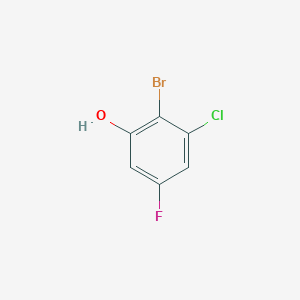
2-Bromo-3-chloro-5-fluorophenol
Übersicht
Beschreibung
2-Bromo-3-chloro-5-fluorophenol is a chemical intermediate commonly used in organic synthesis and laboratory research .
Synthesis Analysis
The synthesis of 2-Bromo-3-chloro-5-fluorophenol involves various methods. For instance, it can undergo palladium-catalyzed cyclotrimerization to yield hexafluoro- and trimethoxytriphenylene derivatives .Molecular Structure Analysis
The molecular formula of 2-Bromo-3-chloro-5-fluorophenol is C6H3BrClFO. It has an average mass of 190.998 Da and a monoisotopic mass of 189.942947 Da .Chemical Reactions Analysis
2-Bromo-5-fluorophenol may be used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT3 and 5-HT4 antagonists. It may also be used for the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .Physical And Chemical Properties Analysis
2-Bromo-3-fluorophenol has a density of 1.8±0.1 g/cm3, a boiling point of 196.1±20.0 °C at 760 mmHg, and a flash point of 72.4±21.8 °C .Wissenschaftliche Forschungsanwendungen
Halogen Bonding and Structural Analysis
2-Bromo-3-chloro-5-fluorophenol and its derivatives are extensively studied for their unique structural properties, especially pertaining to halogen bonding. These studies highlight the molecular interactions and structural variations based on the position and nature of halogen atoms in the compound. For example, research on 2,4,6-tris(2-halophenoxy)-1,3,5-triazines, including compounds with halogen atoms similar to 2-Bromo-3-chloro-5-fluorophenol, demonstrates the significance of halogen atoms in determining molecular packing, interactions, and crystal structures (Saha & Nangia, 2007).
Chemoselective Functionalization
The compound is a key subject in chemoselective functionalization studies. Research shows that compounds with a similar structure can undergo selective amination, indicating potential pathways for synthesizing various organic molecules, which can be crucial for pharmaceuticals and other chemical industries (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Photoreaction Mechanisms
Studies also delve into the photoreaction mechanisms of similar compounds, shedding light on the behavior of these compounds under specific conditions, such as low-temperature argon matrices. This research is vital for understanding the stability and reactivity of halogenated compounds under various conditions, potentially influencing material science and photodynamic therapy (Nanbu, Sekine, & Nakata, 2012).
Biotransformation and Environmental Implications
The biotransformation of halophenols, including compounds similar to 2-Bromo-3-chloro-5-fluorophenol, by various bacterial species, reveals the ecological and environmental significance of these compounds. Understanding how these compounds interact with and are transformed by microorganisms can be crucial for environmental bioremediation processes and understanding pollutant degradation pathways (Reinscheid, Bauer, & Müller, 2004).
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The mode of action of 2-Bromo-3-chloro-5-fluorophenol involves interactions with its targets. The compound’s bromo-group is well-suited for metal-catalysed cross-coupling reactions . The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions . These interactions can lead to changes in the function of the target molecules .
Biochemical Pathways
The compound’s ability to undergo nucleophilic substitution and mitsunobu reactions suggests that it may influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s reactivity suggests that it may be readily absorbed and distributed in the body .
Result of Action
The compound’s ability to interact with various targets suggests that it may have a wide range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-chloro-5-fluorophenol. For example, the compound’s reactivity may be influenced by factors such as pH and temperature . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-3-chloro-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-6-4(8)1-3(9)2-5(6)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRPPBYKVCYWRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-5-fluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





